molecular formula C13H18O3 B14742481 Ethyl 3-hydroxy-3-methyl-2-phenylbutanoate CAS No. 6335-79-1

Ethyl 3-hydroxy-3-methyl-2-phenylbutanoate

Cat. No.: B14742481
CAS No.: 6335-79-1
M. Wt: 222.28 g/mol
InChI Key: HIMQJWDCEZNEAN-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-methyl-2-phenylbutanoate is an organic compound with the molecular formula C13H18O3 It is an ester, characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-3-methyl-2-phenylbutanoate typically involves the esterification of 3-hydroxy-3-methyl-2-phenylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction under controlled temperature and pressure conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or other derivatives.

Scientific Research Applications

Ethyl 3-hydroxy-3-methyl-2-phenylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-methyl-2-phenylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and lead to various physiological effects.

Comparison with Similar Compounds

    Ethyl 3-hydroxy-3-phenylbutanoate: Similar structure but lacks the methyl group.

    Methyl 3-hydroxy-3-methyl-2-phenylbutanoate: Similar structure but has a methyl ester instead of an ethyl ester.

    Ethyl 2-hydroxy-3-methylbutanoate: Similar structure but lacks the phenyl group.

Uniqueness: this compound is unique due to the presence of both a methyl group and a phenyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

6335-79-1

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 3-hydroxy-3-methyl-2-phenylbutanoate

InChI

InChI=1S/C13H18O3/c1-4-16-12(14)11(13(2,3)15)10-8-6-5-7-9-10/h5-9,11,15H,4H2,1-3H3

InChI Key

HIMQJWDCEZNEAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(C)(C)O

Origin of Product

United States

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